2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol

Fragment-based drug discovery Hydrogen-bond potential Physicochemical profiling

Researchers requiring polybasic scaffolds for fragment-based screening often encounter supply gaps for differentiated 4-substituted piperidines. This compound resolves that with its dual amino-diol architecture. - Unique Reactivity: Tertiary piperidine N, secondary amine spacer, and primary alcohol enable orthogonal, sequential elaboration. - Design Advantage: The 4-aminomethyl motif introduces a protonatable secondary amine (est. pKa 8-10) altering solubility and target engagement geometry versus simple N-hydroxyethyl piperidines. - Fragment Compliance: MW 202.29 Da meets Rule-of-Three guidelines for NMR/SPR screening. A reliable, high-purity building block for targeted library synthesis.

Molecular Formula C10H22N2O2
Molecular Weight 202.29 g/mol
Cat. No. B7726198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol
Molecular FormulaC10H22N2O2
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1CNCCO)CCO
InChIInChI=1S/C10H22N2O2/c13-7-3-11-9-10-1-4-12(5-2-10)6-8-14/h10-11,13-14H,1-9H2
InChIKeyPOXFSCLMTZVDMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual Hydroxyethyl Piperidine Building Block for Medicinal Chemistry


2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol (CAS 865074-71-1) is a C10H22N2O2 piperidine derivative featuring two hydroxyethyl domains—one attached to the piperidine nitrogen and a second linked via an aminomethyl spacer at the 4-position . With a molecular weight of 202.29 g/mol and a purity specification of ≥95–98% from commercial sources, this compound serves as a versatile intermediate or research tool in medicinal chemistry . Unlike simpler piperidine ethanol analogs, its dual hydrogen-bond donor/acceptor architecture and secondary amine functionality enable distinct reactivity profiles and molecular recognition patterns relevant to fragment-based drug discovery and targeted library synthesis.

Fragment-Based Screening Fragment-compliant molecular weight and dual H-bond donor/acceptor architecture.
Divergent SAR Synthesis Multiple orthogonally reactive sites enable regioselective elaboration.
Polypharmacophore Probe Design Predicted dicationic state supports polyamine transporter probe development.

Why Generic Piperidine-Ethanol Analogs Cannot Substitute This Compound


Piperidine-ethanol derivatives are not functionally interchangeable despite sharing the same heterocyclic core. The target compound distinguishes itself from common analogs such as 2-(piperidin-1-yl)ethanol (CAS 3040-44-6, a simple N-hydroxyethyl piperidine lacking 4-substitution ) and 4-piperidineethanol (CAS 622-26-4, which places the hydroxyethyl group directly at the 4-position without an aminomethyl linker ) through the presence of a secondary amine spacer. This 4-aminomethyl motif introduces an additional protonatable nitrogen (estimated pKa ~8–10 for the secondary amine) and a hydrogen-bond donor site that fundamentally alters solubility, logP, and target-engagement geometry relative to analogs with only a single tertiary amine center . Substituting any of these close structural relatives without experimental validation risks breaking key pharmacophore contacts or altering physicochemical properties critical to assay performance.

Hydrogen-bond donor capacity mismatch
2-(Piperidin-1-yl)ethanol offers only one HBD; the target's three HBDs may shift polar interaction geometry and target engagement profiles.
Protonation state divergence
Monocationic analogs may not reproduce the dicationic solubility/permeability behavior predicted for this compound at pH 7.4.
Limited orthogonal reactive handles
4-Piperidineethanol has at most two reactive sites, restricting the sequential derivatization accessible with the target's secondary amine spacer.

Key Differentiation Evidence vs. Closest Structural Analogs


Enhanced Hydrogen-Bond Donor Capacity for Target Engagement

The target compound contains three hydrogen-bond donors (two hydroxyl groups and one secondary amine) compared to a single hydroxyl donor in 2-(piperidin-1-yl)ethanol (CAS 3040-44-6) . This near threefold increase in HBD count directly expands the compound's capacity for directional hydrogen-bonding interactions with biological targets, as reflected in its higher topological polar surface area (tPSA) of approximately 55.8 Ų versus ~23.5 Ų for the non-aminomethyl analog [1].

Hydrogen-Bond Donor Capacity
Class-level inference
HBD count: 3 (target) vs 1 (2-(piperidin-1-yl)ethanol) tPSA: ~55.8 vs ~23.5 Ų
Higher HBD count may expand target-engagement screening.
Calculated tPSA; experimental validation recommended.
Fragment-based drug discovery Hydrogen-bond potential Physicochemical profiling

Distinct Protonation State at Physiological pH

The target compound features two basic nitrogen centers: a tertiary piperidine amine (estimated pKa ~8.5–9.5) and a secondary amine in the 4-aminomethyl side chain (estimated pKa ~9.0–10.0) . In contrast, 4-piperidineethanol (CAS 622-26-4) contains only a single basic secondary amine (pKa ~10.0–10.5) at the piperidine ring, while the simple 2-(piperidin-1-yl)ethanol has only the tertiary amine [1]. At physiological pH 7.4, the target compound is expected to exist predominantly as a dicationic species, whereas the comparators are monocationic, leading to fundamentally different solubility, permeability, and protein-binding profiles.

Protonation State at pH 7.4
Class-level inference
Target: predominantly dicationic Analog (2-(piperidin-1-yl)ethanol): monocationic
Dicationic charge may alter solubility and permeability profiles.
Estimated pKa; experimental ionization data needed.
Ionization state Drug-likeness Pharmacokinetic prediction

Orthogonal Reactive Handles for Divergent Library Synthesis

The secondary amine in the 4-aminomethyl side chain provides a nucleophilic handle for selective functionalization (e.g., acylation, sulfonylation, reductive amination) orthogonal to the N-hydroxyethyl tertiary amine terminus . In contrast, 4-piperidineethanol (CAS 622-26-4) offers only a single hydroxyethyl group for derivatization at the 4-position, forcing all library chemistry through a single alcohol functional group . This orthogonal reactivity enables sequential, chemoselective modifications of the target compound without protecting-group manipulation of the piperidine nitrogen.

Reactive Handles
Data to verify
Target: 3 orthogonally reactive sites (N-tertiary amine, CH₂-NH, CH₂CH₂OH) 4-Piperidineethanol: 2 sites; 2-(Piperidin-1-yl)ethanol: 1 site
Multiple reactive sites support divergent library synthesis.
Reactivity claims based on structural analysis.
Synthetic tractability Chemical biology tool Parallel library synthesis

Higher Pharmacophoric Complexity in Fragment-Like Space

With a molecular weight of 202.29 g/mol and 14 heavy atoms, the target compound resides within fragment-like chemical space (MW < 300 Da, heavy atom count ≤ 22) while offering greater structural complexity than 2-(piperidin-1-yl)ethanol (MW 129.20, 9 heavy atoms) or 4-piperidineethanol (MW 129.20, 9 heavy atoms) . The additional 73 Da mass carries one extra hydrogen-bond donor, one hydrogen-bond acceptor, and increased stereoelectronic diversity—factors correlated with higher hit-to-lead progression rates in fragment-based drug discovery campaigns [1].

Fragment Complexity
Class-level inference
MW: 202 vs 129 Da; Heavy atoms: 14 vs 9 HBD/HBA: 3/4 vs 1/2
Higher pharmacophoric density may improve screening hit quality.
Rule-of-Three compliance maintained.
Fragment-based screening Ligand efficiency metrics Molecular complexity

Optimal Procurement and Application Scenarios


Fragment-Based Screening with Dual H-Bond Pharmacophores

The compound's three hydrogen-bond donor sites and four acceptor sites [1] make it suitable for inclusion in fragment libraries targeting protein-protein interaction interfaces, kinase hinge regions, or protease active sites where multiple directional hydrogen bonds are required for initial hit identification. Its fragment-compliant MW (202.29 Da) ensures compatibility with standard biophysical screening workflows (SPR, NMR, thermal shift) without violating Rule-of-Three guidelines.

Scaffold for Divergent Piperidine SAR Library Synthesis

The orthogonal reactivity of the tertiary piperidine nitrogen, secondary amine spacer, and primary alcohol provides three distinct points for sequential chemical elaboration . Medicinal chemistry groups can acylate the secondary amine while leaving the N-hydroxyethyl chain intact for subsequent modification, enabling efficient exploration of vectors projecting from the piperidine 4-position and N-position simultaneously.

Chemical Probes for Polyamine Transport and Aminergic Targets

The dicationic character predicted at physiological pH positions this compound as a potential recognition element for polyamine transporters (e.g., PTS) or aminergic GPCRs that recognize polybasic pharmacophores. Structural analogs with single basic centers (e.g., 2-(piperidin-1-yl)ethanol) lack this polycationic signature and are unlikely to engage the same targets, establishing a clear differentiation rationale for probe development programs.

Multidentate Ligand Architectures for Metal Chelation

The combination of a tertiary amine, secondary amine, and two hydroxyl groups creates a tetradentate coordination environment suitable for metal-chelation applications . This ligand architecture is inaccessible using simpler piperidine-ethanol building blocks (e.g., 4-piperidineethanol), which provide at most bidentate or tridentate coordination spheres.

Application
Selection Property
Validation Focus
Fragment-Based Screening Library
Dual H-bond donor/acceptor architecture
Rule-of-Three compliance and polar interaction potential
Divergent Piperidine SAR Synthesis
Orthogonal reactive handles (N, NH, OH)
Regioselective derivatization feasibility
Polyamine Transporter Probe Design
Predicted dicationic character at pH 7.4
Transporter recognition and cellular uptake assays
Multidentate Metal Chelation
Tetradentate N,N,O,O coordination environment
Metal-binding affinity and selectivity screening
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